Bilastine

Catalog No.
S521247
CAS No.
202189-78-4
M.F
C28H37N3O3
M. Wt
463.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bilastine

CAS Number

202189-78-4

Product Name

Bilastine

IUPAC Name

2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid

Molecular Formula

C28H37N3O3

Molecular Weight

463.6 g/mol

InChI

InChI=1S/C28H37N3O3/c1-4-34-20-19-31-25-8-6-5-7-24(25)29-26(31)22-14-17-30(18-15-22)16-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33)

InChI Key

ACCMWZWAEFYUGZ-UHFFFAOYSA-N

SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)O

Solubility

Soluble in DMSO.

Synonyms

Bilastine trade name Bilaxten

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)O

Description

The exact mass of the compound Bilastine is 463.28349 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Source

Optimizing pharmacotherapy in the elderly using modelling and simulation methods. Application to Bilastine 1:

  • Bilastine Absorption and Food Intake: Another area of research investigates how food intake impacts Bilastine absorption. Studies have shown that Bilastine has an absolute bioavailability of around 60-61%. However, taking the medication with food can decrease absorption time and delay the time it takes to reach peak concentration in the bloodstream [2].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.3

Exact Mass

463.28349

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PA1123N395

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Drug Indication

For symptomatic relief of nasal and non-nasal symptoms of seasonal rhinitis in patients 12 years of age and older and for symptomatic relief in chronic spontaneous urticaria in patients 18 years of age and older [FDA Label].
FDA Label
Treatment of allergic conjunctivitis
Treatment of allergic rhinoconjunctivitis, Treatment of urticaria
Treatment of urticaria, Treatment of allergic rhinoconjunctivitis

Pharmacology

Bilastine is an antiallergenic and acts to reduce allergic symptoms such as nasal congestion and urticaria [FDA Label].

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AX - Other antihistamines for systemic use
R06AX29 - Bilastine

Mechanism of Action

Bilastine is a selective histamine H1 receptor antagonist (Ki = 64nM) [FDA Label]. During allergic response mast cells undergo degranulation which releases histamine and other subastances. By binding to and preventing activation of the H1 receptor, bilastine reduces the development of allergic symptoms due to the release of histamine from mast cells.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Irritant

Other CAS

202189-78-4

Wikipedia

Bilastine

Biological Half Life

The mean half life of elimination is 14.5h.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Farré M, Pérez-Mañá C, Papaseit E, Menoyo E, Pérez M, Martin S, Bullich S, Rojas S, Herance JR, Trampal C, Labeaga L, Valiente R. Bilastine vs. Hydroxyzine: Occupation of Brain Histamine H(1) Receptors Evaluated by Positron Emission Tomography in Healthy Volunteers. Br J Clin Pharmacol. 2014 May 15. doi: 10.1111/bcp.12421. [Epub ahead of print] PubMed PMID: 24833043.
2: García-Gea C, Martínez J, Ballester MR, Gich I, Valiente R, Antonijoan RM. Psychomotor and subjective effects of bilastine, hydroxyzine, and cetirizine, in combination with alcohol: a randomized, double-blind, crossover, and positive-controlled and placebo-controlled Phase I clinical trials. Hum Psychopharmacol. 2014 Mar;29(2):120-32. doi: 10.1002/hup.2378. Epub 2014 Jan 3. PubMed PMID: 24395298.
3: Wolthers OD. Bilastine: a new nonsedating oral H1 antihistamine for treatment of allergic rhinoconjunctivitis and urticaria. Biomed Res Int. 2013;2013:626837. doi: 10.1155/2013/626837. Epub 2013 Jul 14. PubMed PMID: 23956994; PubMed Central PMCID: PMC3728546.
4: Lasseter KC, Sologuren A, La Noce A, Dilzer SC. Evaluation of the single-dose pharmacokinetics of bilastine in subjects with various degrees of renal insufficiency. Clin Drug Investig. 2013 Sep;33(9):665-73. doi: 10.1007/s40261-013-0110-0. PubMed PMID: 23873362; PubMed Central PMCID: PMC3751212.
5: Krause K, Spohr A, Zuberbier T, Church MK, Maurer M. Up-dosing with bilastine results in improved effectiveness in cold contact urticaria. Allergy. 2013 Jul;68(7):921-8. doi: 10.1111/all.12171. Epub 2013 Jun 6. PubMed PMID: 23742030; PubMed Central PMCID: PMC3759706.
6: Jáuregui I, Ferrer M, Bartra J, del Cuvillo A, Dávila I, Montoro J, Mullol J, Sastre J, Valero A. Bilastine for the treatment of urticaria. Expert Opin Pharmacother. 2013 Aug;14(11):1537-44. doi: 10.1517/14656566.2013.800044. Epub 2013 May 16. Review. PubMed PMID: 23675825.
7: Sadaba B, Azanza JR, Gomez-Guiu A, Rodil R. Critical appraisal of bilastine for the treatment of allergic rhinoconjunctivitis and urticaria. Ther Clin Risk Manag. 2013;9:197-205. doi: 10.2147/TCRM.S16079. Epub 2013 May 3. PubMed PMID: 23667312; PubMed Central PMCID: PMC3650569.
8: Vozmediano V, Ortega I, Lukas JC, Gonzalo A, Rodriguez M, Lucero ML. Integration of preclinical and clinical knowledge to predict intravenous PK in human: bilastine case study. Eur J Drug Metab Pharmacokinet. 2014 Mar;39(1):33-41. doi: 10.1007/s13318-013-0131-3. Epub 2013 Apr 26. PubMed PMID: 23619917.
9: Sádaba B, Gómez-Guiu A, Azanza JR, Ortega I, Valiente R. Oral availability of bilastine. Clin Drug Investig. 2013 May;33(5):375-81. doi: 10.1007/s40261-013-0076-y. PubMed PMID: 23529786.
10: Duh D, Tanret I. [Bilastine [Bellozal), oral]. J Pharm Belg. 2012 Dec;(4):53-4. French. PubMed PMID: 23350212.
10: Horak F, Zieglmayer P, Zieglmayer R, Lemell P. The effects of bilastine compared with cetirizine, fexofenadine, and placebo on allergen-induced nasal and ocular symptoms in patients exposed to aeroallergen in the Vienna Challenge Chamber. Inflamm Res. 2010 May;59(5):391-8. doi: 10.1007/s00011-009-0117-4. Epub 2009 Nov 27. PMID: 19943178.

Explore Compound Types